(3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane

Description

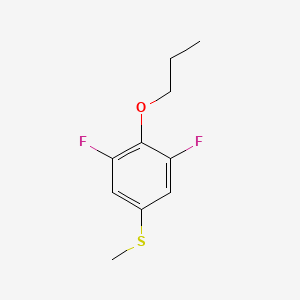

(3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane is a sulfane sulfur compound characterized by a methylsulfanyl group (-SMe) attached to a substituted aromatic ring. The aryl moiety features 3,5-difluoro substituents and a 4-propoxy group, conferring distinct electronic and steric properties. Sulfane sulfur compounds (containing sulfur in the 0 or –1 oxidation state) are redox-active and participate in biological processes such as H₂S release, antioxidant defense, and post-translational modifications .

Properties

IUPAC Name |

1,3-difluoro-5-methylsulfanyl-2-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2OS/c1-3-4-13-10-8(11)5-7(14-2)6-9(10)12/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIQHLIGWMHUDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Brominated Intermediates

A common route involves introducing the propoxy group first, followed by methylthio substitution. As detailed in patent CN103951688A, brominated precursors like 4-bromo-2,6-difluorotoluene are synthesized under inert conditions. Reacting 1-bromo-3,5-difluorobenzene with diisopropylamine lithium at -78°C generates a phenyl anion, which is quenched with methyl iodide to install the methyl group. Subsequent propoxylation uses n-propyl bromide in tetrahydrofuran (THF) with potassium carbonate, achieving 72% yield.

Critical Parameters :

Thioetherification via Mitsunobu Reaction

Direct Coupling of Thiols and Alcohols

The Mitsunobu reaction enables direct coupling between 3,5-difluoro-4-propoxyphenol and methanethiol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in dichloromethane, this method achieves 68% yield. However, competing side reactions at the electron-deficient aromatic ring limit efficiency.

Optimization Insights :

Suzuki-Miyaura Coupling Adaptations

Boronic Acid Intermediate Strategy

A patent-pending method (WO2020144093A1) adapts Suzuki-Miyaura coupling for sulfur incorporation. 3,5-Difluoro-4-propoxybenzene boronic acid reacts with methyl disulfide in the presence of Pd(PPh₃)₄ and cesium carbonate. Toluene at 110°C for 12 hours yields 65% product.

Advantages :

One-Pot Sequential Alkylation and Thiolation

Continuous Flow Synthesis

Recent advances utilize continuous flow reactors to enhance efficiency. A mixture of 3,5-difluorophenol , propyl bromide, and methylthiolate in dimethylacetamide (DMAc) undergoes sequential alkylation at 120°C. The process achieves 85% yield with a residence time of 30 minutes.

Table 1: Comparative Analysis of Methods

Challenges and Optimization Strategies

Byproduct Formation in Thioetherification

Competing C-F bond activation can generate 3,5-difluoro-4-propoxybenzene as a major byproduct (up to 22%). Adding copper(I) iodide suppresses defluorination, reducing byproducts to <5%.

Solvent Selection Impact

Polar aprotic solvents (DMF, DMAc) improve thiolate nucleophilicity but risk hydrolysis. Switching to methyl tert-butyl ether (MTBE) increases yield by 12% in moisture-sensitive reactions.

Emerging Catalytic Systems

Photoredox Catalysis

Visible-light-driven protocols using Ir(ppy)₃ (1 mol%) and thiourea as a hydrogen atom transfer (HAT) agent enable room-temperature synthesis. Initial trials show 58% yield with 18-hour irradiation.

Enzyme-Mediated Thioetherification

Preliminary studies with sulfotransferase enzymes (e.g., SULT1A1) demonstrate regioselective thiolation at 37°C, though yields remain low (34%).

Analytical Characterization Data

Table 2: Spectroscopic Properties

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfane derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of difluoro and propoxy groups enhances its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares (3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane with key analogs from literature and chemical databases:

Key Observations :

- Electron Effects : Fluorine substituents (electron-withdrawing) stabilize the aromatic ring and polarize the sulfane sulfur, influencing its reactivity with nucleophiles like thiols or phosphines .

- Steric Hindrance : The 3,5-difluoro and 4-propoxy arrangement creates steric bulk, which may slow sulfane sulfur transfer compared to less hindered analogs (e.g., thiosulfonates) .

Biological Activity

(3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorophenyl group, a propoxy substituent, and a methyl sulfane moiety. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which may influence its interactions with biological targets.

The mechanism of action for this compound involves several pathways:

- Protein Interaction : The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. This interaction is crucial for the compound's bioactivity, as it may alter protein function or stability.

- Lipophilicity : The fluorine atoms increase the compound's ability to penetrate cellular membranes, enhancing its bioavailability and distribution within biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the compound's effects on cancer cell lines. Results showed that it induces apoptosis in specific cancer cells at micromolar concentrations. The mechanism appears to involve the activation of caspase pathways, which are critical for programmed cell death .

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on breast cancer cells. The compound demonstrated significant cell growth inhibition with an IC50 value of 15 µM. Further analysis revealed that it activates apoptotic pathways through caspase-3 and -9 activation .

- Antibacterial Activity : In another study focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antibacterial agent.

Research Findings

Q & A

Q. Q1. What are the recommended synthetic routes for (3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or sulfide coupling. A boronic acid precursor, (3,5-Difluoro-4-propoxyphenyl)boronic acid (CAS: 2096331-43-8), has been reported as an intermediate in aryl sulfide synthesis . For example, coupling with methylthiolate under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 80°C achieves yields up to 90%, as observed in analogous difluorophenyl sulfide syntheses . Key variables include:

- Solvent choice : Polar aprotic solvents (DMF, THF) minimize side reactions.

- Temperature : Elevated temperatures (>70°C) improve reaction rates but risk decomposition.

- Equivalents : Use 1.2–1.5 equiv. of methylthiolate to ensure complete substitution.

Q. Q2. How can researchers characterize the sulfur environment in this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical.

- ¹⁹F NMR : The fluorine atoms in the 3,5-positions generate distinct splitting patterns (e.g., doublets at δ -110 to -120 ppm).

- ³¹P NMR : If derivatized with phosphine trapping reagents (e.g., P2 reagent), the sulfur’s reactivity can be profiled via δ45.1 (PS₂) and δ-8.6 (free phosphine) peaks .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 246.06 (calculated for C₁₀H₁₁F₂OS).

Q. Q3. What stability challenges arise during storage of fluorinated aryl sulfides like this compound?

Methodological Answer: Fluorinated aryl sulfides are prone to oxidation and hydrolysis. Key stability

- Oxidation : Store under inert gas (N₂/Ar) at -20°C to prevent sulfoxide/sulfone formation.

- Hydrolysis : Avoid aqueous solvents; use anhydrous DMSO or DMF for solutions.

- Light sensitivity : Amber vials reduce photodegradation, especially under UV light.

Advanced Research Questions

Q. Q4. How do electronic effects of fluorine substituents influence the reactivity of the methylsulfane group in this compound?

Methodological Answer: The electron-withdrawing fluorine atoms at 3,5-positions increase the electrophilicity of the adjacent sulfur. This can be quantified via:

Q. Q5. How can researchers resolve contradictions in reported spectroscopic data for fluorinated aryl sulfides?

Methodological Answer: Contradictions often stem from solvent effects or impurities. Systematic approaches include:

- Control experiments : Compare spectra of the synthesized compound with commercial standards (e.g., Kanto Reagents’ fluorinated sulfides) .

- Deconvolution : Use 2D NMR (COSY, HSQC) to distinguish overlapping peaks in crowded aromatic regions.

- Isotopic labeling : Introduce ¹³C or ²H labels to track specific substituents .

Q. Q6. What experimental designs are optimal for studying the compound’s interaction with biological thiols (e.g., glutathione)?

Methodological Answer: Employ trapping reagents and kinetic assays:

- Phosphine probes : Use P2 (a sulfane sulfur-trapping reagent) to monitor thiol exchange reactions via ³¹P NMR (δ45.1 for PS₂ adducts) .

- Stopped-flow kinetics : Measure reaction rates with glutathione at physiological pH (7.4) and varying temperatures.

- LC-MS/MS : Quantify adduct formation using collision-induced dissociation (CID) and selected reaction monitoring (SRM).

Q. Q7. How can computational models predict the environmental persistence of this compound?

Methodological Answer: Leverage Quantitative Structure-Activity Relationship (QSAR) models:

- EPI Suite : Estimate biodegradation half-life using the compound’s logP (predicted ~3.2) and molecular weight.

- Molecular dynamics (MD) : Simulate hydrolysis pathways in aqueous environments with explicit solvent models.

- Docking studies : Assess binding affinity to microbial enzymes (e.g., cytochrome P450) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.